
N-(3-(2-phenylmorpholino)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
N-(3-(2-phenylmorpholino)propyl)benzamide is a potent inhibitor of chloride channels and has been shown to affect the function of various ion channels. It works by binding to the extracellular domain of the channel and blocking the movement of chloride ions through the channel. This results in the inhibition of chloride ion transport and the disruption of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various ion channels, including chloride channels, and to affect the regulation of intracellular pH and cell volume. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the activity of various enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(2-phenylmorpholino)propyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been extensively studied for its various biochemical and physiological effects. Additionally, it is readily available and relatively inexpensive. However, this compound also has several limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for its preparation. Additionally, it has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-(2-phenylmorpholino)propyl)benzamide. One area of research is the study of its effects on the regulation of intracellular pH and cell volume. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various ion channels. Another area of research is the development of more potent and selective inhibitors of chloride channels, which could have potential therapeutic applications. Finally, the use of this compound in combination with other drugs or compounds could be explored to enhance its effects or to reduce its toxicity.
Méthodes De Synthèse
The synthesis of N-(3-(2-phenylmorpholino)propyl)benzamide involves the reaction of 2-phenylmorpholine with 3-chloropropionyl chloride followed by the reaction of the resulting product with benzoyl chloride. This results in the formation of this compound, which is a white crystalline solid.
Applications De Recherche Scientifique
N-(3-(2-phenylmorpholino)propyl)benzamide has been extensively studied for its various scientific research applications. It has been used as a potent inhibitor of chloride channels and has been shown to affect the function of various ion channels. It has also been used in the study of the regulation of intracellular pH and the role of chloride channels in this process. Additionally, this compound has been used in the study of the role of chloride channels in the regulation of cell volume.
Propriétés
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(18-10-5-2-6-11-18)21-12-7-13-22-14-15-24-19(16-22)17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOVSHPMTITGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

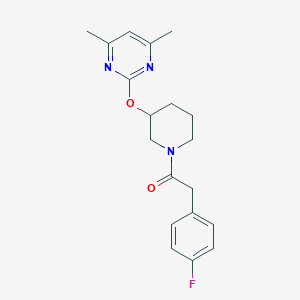
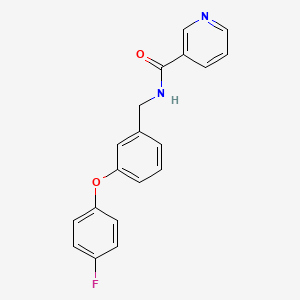
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
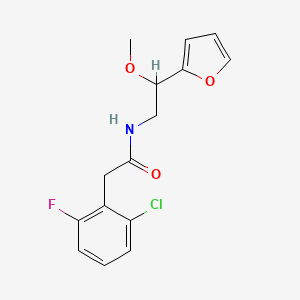
![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2802465.png)
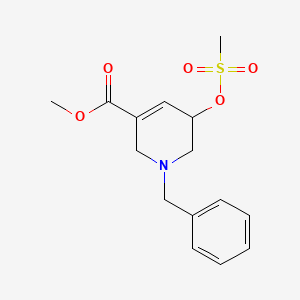

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)
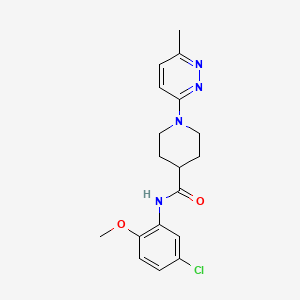
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802473.png)

![1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one](/img/structure/B2802477.png)